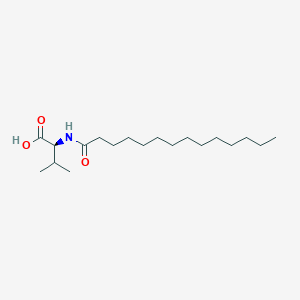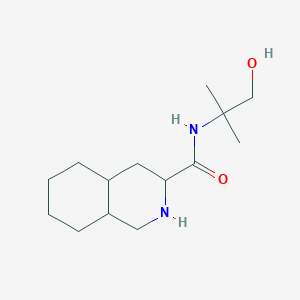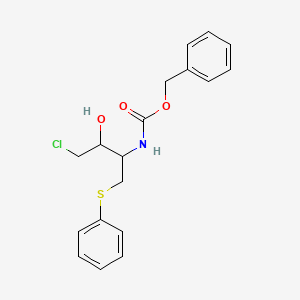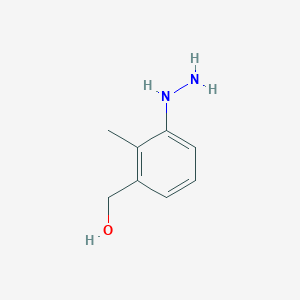![molecular formula C11H20ClNO B15125021 spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)
spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride: is a complex organic compound with a unique spirocyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride typically involves the formation of the spirocyclic core followed by the introduction of functional groups. One common method involves the reaction of a bicyclic amine with a suitable electrophile to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the formation of the spirocyclic core .
Industrial Production Methods
In industrial settings, the production of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways .
Medicine
In medicine, spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride has shown promise as a therapeutic agent. It is being investigated for its potential to treat various diseases, including neurological disorders and infections .
Industry
In industrial applications, this compound is used in the development of new materials with unique properties. Its spirocyclic structure imparts stability and reactivity, making it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenyl-acetate
- Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-yl 2-hydroxy-2,2-diphenylacetate
Uniqueness
Spiro[8-azoniabicyclo[3.2.1]octane-8,1’-azolidin-1-ium]-3-ol;chloride stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C11H20ClNO |
|---|---|
Molecular Weight |
217.73 g/mol |
IUPAC Name |
spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride |
InChI |
InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1 |
InChI Key |
HZDYZXDBRXHZIX-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
![4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15124960.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol](/img/structure/B15124961.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)




![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)


